n-(9h-Xanthen-9-yl)butanamide
Description
Contextualization within the Xanthene Chemical Family
The foundational structure of this compound is xanthene, an organic compound with the chemical formula C₁₃H₁₀O. wikipedia.orgnih.gov This tricyclic structure consists of a central pyran ring fused with two benzene (B151609) rings. wikipedia.org Xanthene itself is a yellow solid, but its derivatives are of significant interest across various scientific fields. wikipedia.org
The xanthene family is renowned for its fluorescent properties, a characteristic that has led to the development of numerous xanthene-based dyes, including well-known examples like fluorescein, eosins, and rhodamines. wikipedia.orgijrpc.com These dyes are notable for their brilliant colors, ranging from yellow to pink and bluish-red. wikipedia.org The core xanthene structure serves as a versatile scaffold, and modifications to this structure can lead to a wide array of compounds with diverse chemical and physical properties. ijrpc.comontosight.ai
Table 1: Physicochemical Properties of the Parent Compound, 9H-Xanthene
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀O |
| Molar Mass | 182.22 g·mol⁻¹ |
| Appearance | Yellow solid |
| Melting Point | 101 to 102 °C |
| Boiling Point | 310 to 312 °C |
Data sourced from Wikipedia wikipedia.org
Significance of the Amide Moiety in Xanthene Chemistry
The attachment of a butanamide group at the 9-position of the xanthene ring introduces an amide functional group (-C(=O)N-). The amide linkage is one of the most fundamental functional groups in organic and biological chemistry. researchgate.net In the context of xanthene chemistry, the introduction of an amide moiety is a critical method for functionalization. acs.org
This functionalization is significant for several reasons:
Modulation of Properties: The amide group can influence the electronic and steric properties of the xanthene core, potentially altering its fluorescence, solubility, and reactivity.
Bioconjugation: Amide bond formation is a prevalent strategy for attaching fluorescent xanthene labels to biomolecules like proteins and nucleic acids. acs.org This process typically involves a coupling agent that facilitates the reaction between a carboxylic acid on the xanthene derivative and an amine on the target molecule. acs.orgnih.gov
Structural Stability: The creation of an amide link, particularly from secondary amines, can result in xanthene dyes that retain their color and fluorescence, as it prevents the spirolactamization that can occur with primary amines. google.com
The synthesis of N-substituted amides is a subject of extensive research, with methods developed for the direct conversion of nitriles or the reaction of amines with carboxylic acid derivatives. researchgate.net
Scope and Academic Relevance of Research on N-(9H-Xanthen-9-yl)butanamide
While research on the specific compound this compound is not extensively documented in public literature, studies on closely related N-(9H-xanthen-9-yl)aminoalkanamide derivatives provide significant insight into its academic relevance. nih.gov A study published in Archiv der Pharmazie detailed the synthesis of a series of these compounds. nih.govresearchgate.net
The primary focus of this research was to evaluate the potential of these xanthene derivatives as DNA intercalators and to assess their cytotoxic activity. nih.govresearchgate.net The investigation involved measuring the DNA binding affinity of the synthesized compounds. nih.gov Interestingly, the results suggested that the observed cytotoxicity of these molecules was not a result of a DNA intercalation mechanism. nih.govresearchgate.net This line of inquiry highlights the academic interest in xanthene amides for their potential applications in medicinal chemistry and drug discovery. ijrpc.comnih.gov Further research into related N′-(9H-Xanthen-9-yl)carbohydrazides has also explored their antioxidant activity. researchgate.net
The synthesis of various carboxamide and sulfonamide derivatives of xanthene has been explored for a range of potential biological activities, underscoring the broad academic interest in this class of compounds. ijrpc.com
Structure
3D Structure
Properties
CAS No. |
6325-73-1 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(9H-xanthen-9-yl)butanamide |
InChI |
InChI=1S/C17H17NO2/c1-2-7-16(19)18-17-12-8-3-5-10-14(12)20-15-11-6-4-9-13(15)17/h3-6,8-11,17H,2,7H2,1H3,(H,18,19) |
InChI Key |
LOVKLSFYBIAZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Molecular Structure Elucidation and Advanced Characterization of N 9h Xanthen 9 Yl Butanamide
High-Resolution Spectroscopic Analysis for Structural Confirmation
The definitive identification of N-(9H-Xanthen-9-yl)butanamide relies on the combined interpretation of data from several advanced spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity), governed by spin-spin coupling, provides information about adjacent protons. For this compound, one would expect to observe distinct signals for the protons of the xanthene backbone, the methine proton at the 9-position, the amide N-H proton, and the protons of the butanamide side chain.
Expected ¹H NMR Data for this compound (Note: This table is a representation of expected values based on the chemical structure, as specific experimental data is not publicly available.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons (Xanthene) | ~ 7.0 - 7.5 | Multiplet | - |
| N-H (Amide) | ~ 8.0 - 9.0 | Doublet | ~ 8-10 |
| C(9)-H (Xanthene) | ~ 6.0 - 6.5 | Doublet | ~ 8-10 |
| -CH₂- (Butanamide, α to C=O) | ~ 2.2 - 2.5 | Triplet | ~ 7 |
| -CH₂- (Butanamide, β to C=O) | ~ 1.6 - 1.9 | Sextet | ~ 7 |
| -CH₃ (Butanamide) | ~ 0.9 - 1.1 | Triplet | ~ 7 |
Carbon (13C) NMR for Carbon Framework Identification
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound, ¹³C NMR would confirm the number of carbon atoms and distinguish between the aromatic carbons of the xanthene moiety, the C-9 carbon, the amide carbonyl carbon, and the aliphatic carbons of the butyl group.
Expected ¹³C NMR Data for this compound (Note: This table is a representation of expected values based on the chemical structure, as specific experimental data is not publicly available.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | ~ 170 - 175 |
| Aromatic C-O (Xanthene) | ~ 150 - 155 |
| Aromatic C-H & C-C (Xanthene) | ~ 115 - 130 |
| C(9) (Xanthene) | ~ 50 - 55 |
| -CH₂- (Butanamide, α to C=O) | ~ 35 - 40 |
| -CH₂- (Butanamide, β to C=O) | ~ 18 - 22 |
| -CH₃ (Butanamide) | ~ 13 - 15 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the butanamide side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identificationnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (amide I) and N-H bend (amide II) of the amide group, the C-O-C ether linkage of the xanthene ring, and the C-H bonds of the aromatic and aliphatic portions.
Expected IR Absorption Bands for this compound (Note: This table is a representation of expected values based on the chemical structure, as specific experimental data is not publicly available.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | ~ 3300 |
| Aromatic C-H | Stretch | ~ 3000 - 3100 |
| Aliphatic C-H | Stretch | ~ 2850 - 2960 |
| Amide C=O | Stretch (Amide I) | ~ 1650 |
| Amide N-H | Bend (Amide II) | ~ 1550 |
| Aromatic C=C | Stretch | ~ 1450 - 1600 |
| Xanthene C-O-C | Asymmetric Stretch | ~ 1230 - 1270 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₇H₁₇NO₂), HRMS would confirm the molecular formula by providing a highly precise mass measurement that matches the calculated theoretical value.
Expected HRMS Data for this compound (Note: This table is a representation of expected values based on the chemical structure, as specific experimental data is not publicly available.)
| Molecular Formula | Calculated Monoisotopic Mass | Ion Adduct | Expected m/z |
| C₁₇H₁₇NO₂ | 267.12593 | [M+H]⁺ | 268.13321 |
| C₁₇H₁₇NO₂ | 267.12593 | [M+Na]⁺ | 290.11516 |
X-ray Crystallographic Analysis for Definitive Three-Dimensional Structure
In the absence of specific data for this compound, we can refer to the crystal structure of related xanthene derivatives to hypothesize its likely structural parameters. For instance, studies on other 9-substituted xanthene compounds reveal a characteristic boat conformation of the central xanthene ring system. The tricyclic xanthene core is not planar, with the two phenyl rings typically forming a dihedral angle.
A hypothetical data table for the crystallographic parameters of this compound is presented below, based on typical values for similar organic molecules. It is crucial to note that these are educated estimations and await experimental verification.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
These values are placeholders and require experimental data for validation.
The butanamide substituent at the C9 position would exhibit standard bond lengths and angles for an amide functional group. The orientation of this substituent relative to the xanthene ring system would be a key feature determined by X-ray analysis.
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds. The C9 position of the xanthene ring is a stereocenter, meaning that this compound is a chiral molecule and can exist as a pair of enantiomers (R and S).
The primary conformational flexibility arises from the rotation around the C9-N bond and the bonds within the butanamide side chain. The orientation of the butanamide group relative to the xanthene moiety will be influenced by steric hindrance between the carbonyl group, the alkyl chain, and the phenyl rings of the xanthene core.
Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be instrumental in determining the preferred conformations in solution. It is likely that the molecule adopts a conformation that minimizes steric strain, with the bulky butanamide group occupying a pseudo-equatorial position relative to the boat-like conformation of the xanthene ring.
The amide bond itself introduces the possibility of cis-trans isomerism. However, for secondary amides like this compound, the trans conformation is generally favored due to lower steric hindrance between the substituents on the nitrogen and carbonyl carbon.
Further research, including the successful crystallization and X-ray diffraction analysis, as well as detailed NMR and computational studies, are necessary to fully elucidate the intricate structural and stereochemical details of this compound.
Reaction Mechanisms and Chemical Reactivity of N 9h Xanthen 9 Yl Butanamide Scaffolds
Mechanistic Pathways of Xanthene-Amide Formation
The formation of the N-(9H-xanthen-9-yl)butanamide linkage typically involves the reaction of a reactive xanthene derivative at the 9-position with butanamide. The most common precursors are 9-haloxanthenes (e.g., 9-bromoxanthene) or 9-hydroxyxanthene (B1684195) (xanthydrol). The mechanistic pathway is highly dependent on the reaction conditions and the nature of the leaving group at the 9-position of the xanthene ring.
The reaction can proceed through two primary pathways: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism. The SN1 pathway is often favored due to the high stability of the intermediate 9-xanthenyl carbocation. This stability arises from the extensive resonance delocalization of the positive charge across the tricyclic xanthene system. The formation of this carbocation is the rate-determining step, which is then rapidly attacked by the nucleophilic nitrogen atom of the butanamide.
In contrast, an SN2 mechanism would involve a direct backside attack by the butanamide on the C-9 position of the xanthene precursor, leading to a concerted displacement of the leaving group. However, the steric hindrance around the C-9 position of the xanthene ring system makes a classical SN2 pathway less likely.
Elucidation of Reaction Intermediates
The principal intermediate in the formation of this compound, particularly under acidic conditions or with a good leaving group, is the 9-xanthenyl carbocation . This planar, sp²-hybridized cation is stabilized by the delocalization of the positive charge into the two flanking benzene (B151609) rings and the central pyran oxygen atom. The generation of this carbocation can be facilitated by a Lewis acid or a protic acid, which assists in the departure of the leaving group (e.g., a halide or a hydroxyl group).
Once formed, the highly electrophilic 9-xanthenyl carbocation is susceptible to attack by the butanamide nucleophile. The nitrogen atom of the amide, being more nucleophilic than the oxygen atom, will preferentially attack the carbocation to form the C-N bond. Subsequent deprotonation of the resulting protonated amide yields the final this compound product.
In some catalytic systems, other intermediates may be involved. For instance, in reactions catalyzed by transition metals, organometallic intermediates where the xanthenyl moiety is coordinated to the metal center could be formed.
Kinetic Studies of Amide Bond Formation
Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature. However, based on the probable SN1 mechanism, the rate of the reaction would be expected to be dependent on the concentration of the xanthene precursor and independent of the concentration of the butanamide nucleophile. The rate-determining step is the formation of the 9-xanthenyl carbocation.
The rate of formation of this carbocation is influenced by several factors:
The nature of the leaving group: A better leaving group (e.g., tosylate > iodide > bromide > chloride > hydroxide) will lead to a faster reaction rate.
The solvent polarity: Polar, protic solvents can stabilize the forming carbocation and the departing leaving group, thus accelerating the reaction.
The presence of a catalyst: Lewis or Brønsted acids can catalyze the reaction by facilitating the departure of the leaving group.
For reactions proceeding under different mechanistic manifolds, such as those involving catalytic cycles, the kinetic profile would be more complex and would depend on the specific steps of the catalytic cycle, including catalyst activation, substrate coordination, and product release.
Investigation of Substituent Effects on Reactivity and Selectivity
The electronic and steric nature of substituents on both the xanthene ring and the butanamide can significantly influence the reactivity and selectivity of the N-alkylation reaction.
Substituents on the Xanthene Ring:
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, on the aromatic rings of the xanthene scaffold will stabilize the 9-xanthenyl carbocation intermediate through resonance and inductive effects. This stabilization will increase the rate of an SN1 reaction.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, will destabilize the carbocation intermediate, thereby decreasing the rate of an SN1 reaction.
Substituents on the Butanamide Moiety: The nucleophilicity of the butanamide nitrogen is a key factor. While amides are generally weak nucleophiles, structural modifications can alter their reactivity. However, extensive substitution on the butanamide chain could introduce steric hindrance, potentially slowing down the nucleophilic attack on the 9-xanthenyl carbocation.
A hypothetical study on the effect of para-substituents on a phenyl group attached to the butanamide nitrogen could provide insights into the electronic effects on nucleophilicity.
Table 1: Hypothetical Kinetic Data for the Reaction of 9-Bromoxanthene with Substituted Butanamides
| Substituent (on Butanamide) | Relative Rate |
| -OCH₃ (Electron-donating) | > 1 |
| -H | 1 |
| -NO₂ (Electron-withdrawing) | < 1 |
This table represents a hypothetical trend based on general principles of electronic effects on nucleophilicity.
Catalytic Reaction Mechanisms
To overcome the inherently low nucleophilicity of amides and to achieve milder reaction conditions, various catalytic strategies can be employed for the synthesis of this compound.
Role of Anion-Binding Interactions
Anion-binding catalysis has emerged as a powerful tool in organic synthesis. In the context of xanthene-amide formation, a catalyst with a hydrogen-bond donor motif can bind to the anion of the leaving group (e.g., a halide). This interaction stabilizes the transition state leading to the formation of the 9-xanthenyl carbocation and accelerates the reaction.
A study by Mattson and colleagues described the use of xanthene-4,5-diamine derivatives as anion-binding catalysts. nih.govnih.gov These catalysts were shown to be effective in promoting reactions that proceed via N-acyliminium ions, which are structurally related to the 9-xanthenyl carbocation. The proposed mechanism involves the formation of a hydrogen-bonding network between the catalyst and the anion, which facilitates the ionization of the substrate.
Table 2: Conversion in a Model Reaction Using Xanthene-Based Anion-Binding Catalysts
| Catalyst | Conversion (%) |
| Unsymmetrical Xanthene-Diamine | 65 |
| C₂-Symmetrical Xanthene-Diamine | 76 |
| No Catalyst | < 5 |
Data adapted from a study on the cyclization of furans onto N-acyliminium ions, demonstrating the efficacy of xanthene-based anion-binding catalysts in related transformations. nih.gov
Hydrogen-Bonding Catalysis
Hydrogen-bonding catalysis can play a dual role in the formation of this compound. A hydrogen-bond donor catalyst can activate the xanthene precursor by stabilizing the leaving group, as discussed in the context of anion-binding catalysis. Simultaneously, a hydrogen-bond acceptor catalyst could deprotonate the butanamide, increasing its nucleophilicity.
More sophisticated bifunctional catalysts, possessing both hydrogen-bond donor and acceptor sites, can orchestrate a concerted process. The donor site would activate the electrophile (the xanthene precursor), while the acceptor site activates the nucleophile (the butanamide). This dual activation can significantly lower the activation energy of the reaction, allowing it to proceed under mild conditions. While specific examples for the synthesis of this compound using this strategy are not yet prominent in the literature, it represents a promising avenue for future research.
Mechanisms of Novel Reactions on the Xanthene-Amide Core
The xanthene-amide core of this compound is susceptible to a variety of chemical transformations that allow for the introduction of molecular complexity. These reactions often proceed through elegant mechanisms, including cross-dehydrogenative couplings, cascade sequences, and rearrangement processes.
Cross-dehydrogenative coupling (CDC) reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds by direct C-H bond activation, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. acs.orgrsc.org In the context of the this compound scaffold, the C9-H bond of the xanthene ring is particularly susceptible to such transformations.
Recent advancements have demonstrated the feasibility of visible-light-induced asymmetric cross-dehydrogenative coupling of xanthenes with aldehydes, a process that can be conceptually extended to xanthene-amide derivatives. acs.org Furthermore, electrochemical methods have been developed for the dehydrogenative cross-coupling of xanthenes with ketones, providing a metal- and oxidant-free approach to functionalized 9-alkyl-9H-xanthenes. rsc.orgresearchgate.net These reactions typically proceed through the formation of a radical or a carbocation at the C9 position of the xanthene, which then couples with a suitable nucleophile.
Table 1: Examples of Cross-Dehydrogenative Coupling Reactions on Xanthene Scaffolds This table presents examples of CDC reactions on xanthene cores, which are analogous to potential reactions on this compound.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Xanthene | Aldehyde | Visible Light, Photoredox Catalyst | 9-Acyl-xanthene |
| Xanthene | Ketone | Electrochemical, Oxidant-Free | 9-Alkyl-xanthene |
| Xanthene | Thiophene | Oxidant | 9-Thienyl-xanthene |
Cascade and domino reactions, in which multiple bond-forming events occur in a single synthetic operation, provide an efficient and elegant strategy for the construction of complex molecular architectures from simple precursors. nih.gov The synthesis of the xanthene core itself can be achieved through such processes. One-pot condensation reactions of 2-hydroxybenzaldehydes with various nucleophiles are a common approach. rsc.org
For instance, the iron(III)-catalyzed reaction of 2-aryloxybenzaldehydes with electron-rich arenes can produce multisubstituted xanthene derivatives in a one-pot procedure. acs.org Similarly, multicomponent reactions involving aldehydes, cyclic diketones, and naphthols can yield complex benzoxanthenone structures under catalytic, solvent-free conditions. mdpi.com These methodologies highlight the potential for constructing the core of this compound derivatives through highly efficient cascade sequences.
Table 2: Examples of Cascade/Domino Reactions for Xanthene Synthesis This table illustrates cascade/domino strategies that can be employed to construct the xanthene core present in this compound.
| Reactants | Catalyst | Reaction Type | Product |
| 2-Aryloxybenzaldehyde, Arene | Fe(III) | Arene-Aldehyde Addition/Cyclization | Multisubstituted Xanthene |
| Salicylaldehyde, Phenol, Aryl-Boronic Acid | Microwave | Petasis-type/Cyclocondensation | 9-Aryl-substituted Benzoxanthene fourwaves.com |
| Benzyl Alcohol, Dimedone | UoB-6 Catalyst | Aerobic Oxidative Domino Reaction | Xanthene Derivative acs.org |
Rearrangement reactions offer a powerful means to rapidly increase molecular complexity. While specific examples of boron-mediated 1,2-aryl migration on the this compound scaffold are not extensively documented, the principles of such rearrangements are well-established in organic synthesis. Boron-mediated rearrangements often involve the formation of an "ate" complex, where a nucleophile adds to the boron center, followed by migration of a substituent from boron to an adjacent carbon.
In a related context, hydroboration of alkenes containing an amide group can lead to intramolecular complexation and subsequent rearrangement. youtube.com Conceptually, a similar process could be envisioned for a suitably functionalized this compound derivative, potentially leading to novel rearranged scaffolds.
Reactivity of the Butanamide Side Chain and the Xanthene Ring System
The chemical reactivity of this compound is a composite of the individual reactivities of its constituent parts: the butanamide side chain and the xanthene ring system.
The butanamide side chain offers several sites for chemical modification. The amide bond itself can be a site for transformation, for example, through the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates amide bond formation in aqueous conditions. nih.gov The alkyl chain of the butanamide can also be functionalized, for instance, through radical-based C-H activation processes. A metal-free, regioselective C(sp3)–H amination of amides using N-haloimides under visible light has been reported, which could potentially be applied to the butanamide chain. iu.edu
The xanthene ring system is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The oxygen atom in the central ring directs electrophiles to the positions ortho and para to it. The C9 position, as previously discussed, is a key site for radical and ionic reactions. The xanthene core can also participate in cycloaddition reactions and can be oxidized to the corresponding xanthone. The synthesis of xanthene derivatives can be achieved through various methods, including ultrasound-assisted green synthesis, which often involves the condensation of aldehydes with phenols or naphthols. nih.gov The inherent fluorescence of many xanthene derivatives also makes them valuable in the development of chemical sensors and imaging agents. nih.gov
Theoretical and Computational Chemistry Studies on N 9h Xanthen 9 Yl Butanamide
Quantum Chemical Calculations: A Predictive Toolkit
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and properties of molecules from first principles. These methods would be invaluable in elucidating the fundamental characteristics of N-(9H-Xanthen-9-yl)butanamide.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.orggithub.io It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. github.ioresearchgate.net Application of DFT to this compound would involve calculating the molecule's optimized geometry, including bond lengths and angles, to predict its most stable three-dimensional structure. This foundational information is crucial for understanding its potential interactions with biological targets.
Ab Initio Methods for Electronic Structure
Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, provide a highly accurate description of a molecule's electronic structure. chemrxiv.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally more intensive than DFT, can offer benchmark-quality data on electronic energies and wavefunctions. chemrxiv.org For this compound, these calculations would yield precise information about electron distribution and orbital energies, which are fundamental to its chemical behavior.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For this compound, calculating the HOMO-LUMO gap would provide insights into its potential for participating in chemical reactions and its electronic excitation properties.
Table 1: Illustrative Data for HOMO-LUMO Gap Analysis (Hypothetical)
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT (B3LYP) | 6-31G(d) | - | - | - |
| HF | cc-pVTZ | - | - | - |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Electrostatic Potential Energy Mapping
Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The ESP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, an ESP map would reveal the electron-rich and electron-poor areas, offering clues about its non-covalent interaction capabilities, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly explore different conformations. Molecular dynamics (MD) simulations can model the movement of atoms over time, providing a detailed picture of the conformational landscape and flexibility of this compound. nih.gov Understanding the accessible conformations is crucial, as the biologically active conformation may not be the one with the lowest energy in isolation. MD simulations could also shed light on how the molecule's shape changes in different solvent environments.
Thermodynamic and Energetic Profiling of Xanthene-Amide Systems
A comprehensive thermodynamic and energetic profile would provide valuable information about the stability and reactivity of this compound. This would involve calculating key thermodynamic quantities such as the enthalpy of formation, Gibbs free energy of formation, and entropy. Such data would be instrumental in understanding the energetics of its synthesis and its stability under various conditions. Comparing these properties with other xanthene-amide derivatives could reveal important structure-activity relationships.
Dear User,
Following a comprehensive search of publicly available scientific literature, we regret to inform you that we were unable to locate specific theoretical and computational chemistry studies focused solely on the compound This compound .
The existing literature primarily focuses on the synthesis and biological evaluation of this compound and its derivatives, rather than their theoretical and computational chemical properties. nih.govresearchgate.netresearchgate.net While general information on the xanthene scaffold and related compounds is available, there is no specific published research that would allow for the detailed and scientifically accurate generation of the content you requested for the specified outline. nih.govuni.lusigmaaldrich.com
Therefore, we are unable to generate the article with the requested focus on theoretical and computational chemistry studies for this compound, as this would require data that is not currently present in the public domain. To proceed would necessitate speculation, which would not meet the required standards of scientific accuracy and authoritativeness.
We apologize for any inconvenience this may cause. Should you have a different compound of interest or a broader topic, we would be pleased to assist you.
Advanced Applications of N 9h Xanthen 9 Yl Butanamide and Functionalized Xanthene Amide Derivatives
Development as Fluorescent Probes and Dyes
N-(9H-Xanthen-9-yl)butanamide and its functionalized derivatives are part of the broader class of xanthene-based compounds, which are renowned for their applications as fluorescent probes and dyes. nih.gov The core xanthene structure is a versatile scaffold that allows for chemical modifications to tune its photophysical properties, making these compounds valuable tools in various analytical and imaging applications. icrc.ac.ir
Optical Properties and Spectroscopic Response
The optical properties of xanthene-amide derivatives are intrinsically linked to the electronic structure of the xanthene core. These compounds typically exhibit strong absorption and emission in the visible region of the electromagnetic spectrum. icrc.ac.ir The specific wavelengths of maximum absorption and emission are influenced by the nature and position of substituents on the xanthene ring and the attached amide group.
The solvent environment also plays a crucial role in the spectroscopic response of these dyes. Studies on novel xanthene-based reactive dyes have shown a positive solvatochromism effect, where the absorption and emission wavelengths shift to longer wavelengths (a red shift) in more polar solvents. For instance, a synthesized xanthene dye displayed absorption maxima ranging from 465 nm to 490 nm and emission maxima from 498 nm to 538 nm in solvents of varying polarity, with quantum yields ranging from 0.04 to 0.66. icrc.ac.ir
The modification of the 3-carboxylate group of rhodamines to an amide derivative significantly alters the equilibrium between the fluorescent open form and the non-fluorescent closed lactam form. nih.gov Unlike carboxy-rhodamines, 3-amidorhodamines exhibit pH-dependent spirocyclization. This property is key to their function as fluorescent probes, as changes in the local environment can trigger a measurable change in fluorescence. nih.gov
| Property | Range/Value | Conditions |
| Absorption Maxima | 465-490 nm | Dependent on solvent polarity icrc.ac.ir |
| Emission Maxima | 498-538 nm | Dependent on solvent polarity icrc.ac.ir |
| Quantum Yield | 0.04-0.66 | Dependent on solvent icrc.ac.ir |
Mechanisms of Fluorescence Quenching and Enhancement
The fluorescence of xanthene-amide derivatives can be modulated through various quenching and enhancement mechanisms. One significant factor is the process of amide bond formation itself. Research has shown that the presence of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can lead to significant fluorescence quenching of xanthene dyes. acs.org This quenching is more pronounced for xanthene dyes compared to other classes of dyes like cyanines and appears to be irreversible, suggesting a chemical modification of the fluorophore. acs.org
Fluorescence enhancement, often referred to as "turn-on" fluorescence, is a desirable characteristic for sensor applications. This is often achieved by designing the molecule to exist in a non-fluorescent, spirocyclic (closed-ring) form. Interaction with a specific analyte can trigger a conformational change to the fluorescent, open-ring zwitterionic form. nih.gov For example, the modular nature of amide substitution allows for precise control over this equilibrium, enabling the design of probes that "light up" in the presence of a target ion or molecule. nih.gov
The equilibrium between the open and closed forms is influenced by the electronics of the xanthene fluorophore and the nature of the substituent on the pendant ring. nih.gov Electron-withdrawing groups on the xanthene core can favor the closed, non-fluorescent form, leading to a lower background signal and higher contrast upon analyte detection.
Applications in pH and Ion Sensing
The pH-sensitive nature of the spirocyclization in 3-amidorhodamines makes them excellent candidates for the development of fluorescent pH sensors. nih.gov The fluorescence of these compounds can be "switched on" or "off" in response to changes in pH, allowing for the sensitive detection of pH variations in different environments. This property has been utilized to create probes for biological imaging and environmental monitoring. Xanthene derivatives, in general, are known to be pH-sensitive fluorescent materials.
In addition to pH sensing, functionalized xanthene-amide derivatives have been developed for the detection of various metal ions. By incorporating a specific ion-chelating moiety into the amide portion of the molecule, selective fluorescent probes for ions such as lead(II) (Pb²⁺) can be created. An example is the use of an amide-linked diporphyrin xanthene as the active material in a potentiometric sensor for Pb²⁺. This sensor demonstrated a wide linear concentration range and high selectivity for lead ions. tandfonline.com The mechanism of sensing in such systems is often based on the coordination of the metal ion with the chelating group, which in turn affects the electronic properties of the xanthene fluorophore and leads to a change in the fluorescence signal.
| Sensor Type | Target Analyte | Principle of Operation |
| Fluorescent pH Sensor | H⁺ | pH-dependent spirocyclization of 3-amidorhodamine nih.gov |
| Potentiometric Ion Sensor | Pb²⁺ | Coordination of Pb²⁺ with amide-linked diporphyrin xanthene tandfonline.com |
Materials Science Applications
The unique photophysical and chemical properties of this compound and its derivatives have led to their exploration in various materials science applications. Their integration into larger molecular structures and solid-state materials can impart desirable optical and electronic functionalities.
Integration into Advanced Functional Materials
Xanthene-amide moieties have been successfully incorporated into various polymer backbones to create advanced functional materials with tailored properties. For instance, novel poly(ether-amide)s containing xanthene and fluorene rings have been synthesized. These polymers exhibit good solubility in aprotic polar solvents and possess high thermal stability, with 10% weight loss temperatures ranging from 417–536 °C. rsc.orgresearchgate.net The incorporation of the bulky xanthene unit can improve the solubility of aromatic polymers. A fluorinated poly(ether amide) bearing a xanthene group demonstrated a high glass transition temperature of 267°C, excellent thermal stability, and a low dielectric constant of 3.69 at 100Hz, making it a candidate for applications in microelectronics. researchgate.net
Furthermore, xanthene dye-functionalized conjugated porous polymers (CPPs) have been developed for use as heterogeneous photocatalysts. acs.org These materials are synthesized through palladium-catalyzed cross-coupling polycondensation and exhibit strong light-harvesting capabilities. Their porous nature and high dispersibility in various solvents make them robust and reusable catalysts for processes like photoinduced electron/energy transfer–reversible addition–fragmentation chain transfer (PET–RAFT) polymerization. acs.org
| Polymer Type | Key Properties | Potential Applications |
| Poly(ether-amide) with xanthene and fluorene rings | Good solubility, high thermal stability (Td10%: 417–536 °C) rsc.orgresearchgate.net | High-performance plastics, membranes |
| Fluorinated poly(ether amide) with xanthene group | High Tg (267 °C), excellent thermal stability, low dielectric constant (3.69) researchgate.net | Microelectronics, advanced coatings |
| Xanthene dye-functionalized conjugated porous polymer | Strong light-harvesting, high dispersibility, reusable acs.org | Heterogeneous photocatalysis, controlled polymerization |
Photoelectrochemical Performance
The photoelectrochemical properties of xanthene-amide derivatives are an area of active research. The interaction of anionic xanthene dyes with surfactants has been shown to influence their photovoltage generation in a photoelectrochemical cell. For example, the formation of charge-transfer complexes between xanthene dyes and a neutral surfactant like Triton X-100 leads to an enhancement of fluorescence intensity and the development of a photovoltage. instras.com This suggests that by appropriately designing the molecular environment, the photoinduced electron transfer processes in these dyes can be harnessed for energy conversion applications.
In the context of ion sensing, an amide-linked diporphyrin xanthene has been used as an electroactive material in a potentiometric sensor for lead ions. tandfonline.com The sensor exhibited a fast response time and operated over a wide linear concentration range, demonstrating the potential of these materials in electrochemical sensing applications. The underlying principle involves the specific interaction between the analyte and the xanthene-amide derivative, which translates into a measurable electrical signal.
Roles in Catalysis
The distinct structural features of xanthene-amide derivatives have been harnessed to create novel catalytic systems. Their rigid backbone allows for the precise spatial arrangement of catalytic groups, while the amide functionality provides sites for non-covalent interactions that are crucial for substrate activation and stabilization of transition states.
Organocatalysis via Hydrogen Bonding or Anion Binding
Functionalized xanthene-amides have emerged as effective organocatalysts, operating through mechanisms that mimic the active sites of enzymes. These catalysts utilize specific non-covalent interactions, such as hydrogen bonding and anion binding, to facilitate chemical transformations.
A key development in this area is the use of catalysts based on a xanthene-4,5-diamine scaffold. nih.govnih.gov These compounds have been successfully synthesized and employed as anion-binding catalysts. nih.gov Inspired by the success of thiourea-based catalysts, researchers hypothesized that other anion receptors, such as those derived from the xanthene framework, could be effective in catalysis. nih.gov This led to the creation of both C2-symmetrical and unsymmetrical xanthene-diamine derivatives, which proved to be potent catalysts for the Pictet-Spengler-type cyclization of hydroxylactams. nih.govnih.gov In these reactions, the catalyst is believed to form a non-covalent complex with the anion of an N-acyliminium ion intermediate, stabilizing it and controlling the stereochemical outcome of the reaction. nih.gov The effectiveness of these xanthene-based systems highlights their potential in developing new reactions centered on anion-binding catalysis. nih.gov
The principle of activating molecules through hydrogen bonding within a xanthene framework has also been demonstrated in sensor design. A xanthene-based fluorescent probe featuring acylguanidine and aldehyde groups held in close proximity by intramolecular hydrogen bonds showed enhanced reactivity. nih.gov This preorganized structure effectively polarizes the electrophilic aldehyde group, facilitating a nucleophilic attack by cyanide. nih.gov While this example is for sensing rather than catalysis, it clearly illustrates the potential of the xanthene-amide motif to activate substrates through well-defined hydrogen bonding networks.
Supported Catalysts Derived from Xanthene-Amides
To enhance stability, facilitate recovery, and enable reuse, xanthene-amide and related derivatives have been immobilized on solid supports. These heterogeneous catalysts combine the specific catalytic activity of the xanthene moiety with the practical advantages of a solid-phase system.
A notable example involves the integration of xanthene dyes into the framework of Conjugated Porous Polymers (CPPs). acs.orgacs.org These materials have been developed as robust and reusable heterogeneous photocatalysts for Photoinduced Electron Transfer–Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization. acs.org The xanthene dye units act as the light-harvesting and catalytic sites, while the porous polymer network provides a high surface area and prevents the catalyst from dissolving in the reaction medium. acs.org These xanthene-functionalized CPPs demonstrate impressive features, including unique oxygen tolerance and the ability to function at catalyst loadings as low as the parts-per-million (ppm) level. acs.orgacs.org The robustness of the framework allows for efficient catalyst recycling over multiple polymerization runs with only a slight decrease in activity, showcasing a significant advancement over their homogeneous counterparts. acs.org
Table 1: Supported Catalysts Derived from Xanthene Derivatives
| Catalyst System | Support Material | Catalytic Application | Key Features |
| Xanthene Dye-Functionalized CPPs | Conjugated Porous Polymer | PET-RAFT Polymerization | Heterogeneous, reusable, oxygen tolerance, ppm-level catalyst loading acs.orgacs.org |
Supramolecular Chemistry and Self-Assembly
The rigid structure of the xanthene core combined with the directional interaction capabilities of amide and amine functionalities makes these derivatives exceptional building blocks in supramolecular chemistry. They readily participate in host-guest interactions and self-assemble into complex, ordered architectures.
Host-Guest Chemistry
Derivatives such as N,N'-bis(9-phenyl-9-xanthenyl)diamines function as versatile host molecules, capable of selectively encapsulating smaller guest molecules within crystalline lattices. The formation of these inclusion compounds is driven by a combination of hydrogen bonds and van der Waals forces between the host and guest.
Studies on trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine (1,2-DAX) and its thioxanthenyl analog (1,2-DAT) have demonstrated their remarkable ability to act as selective hosts. researchgate.net These compounds were assessed for their ability to include various heterocyclic guests, including pyridine, piperidine, morpholine, and dioxane. researchgate.net Both hosts formed stable, single-solvent complexes with all tested guests. researchgate.net When presented with mixtures of these guests, both 1,2-DAX and 1,2-DAT exhibited a clear selectivity order, preferentially including dioxane over the other heterocycles. researchgate.net This selectivity is attributed to the specific non-covalent interactions and packing efficiencies within the crystal structure. Similar selectivity has been observed in the separation of aniline derivatives, where these hosts showed a near-quantitative preference for N,N-dimethylaniline. bohrium.com
Table 2: Host-Guest Chemistry of Xanthenyl-Diamine Derivatives
| Host Compound | Guest Mixture | Preferred Guest | Reference |
| trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine (1,2-DAX) | Pyridine, Piperidine, Morpholine, Dioxane | Dioxane | researchgate.net |
| trans-N,N′-bis(9-phenyl-9-thioxanthenyl)cyclohexane-1,2-diamine (1,2-DAT) | Pyridine, Piperidine, Morpholine, Dioxane | Dioxane | researchgate.net |
| trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine (1,2-DAX) | Aniline, N,N-dimethylaniline | N,N-dimethylaniline (90% selectivity) | bohrium.com |
Formation of Ordered Structures
The directional nature of hydrogen bonds in amides, coupled with potential π–π stacking of the aromatic rings, drives the self-assembly of xanthene derivatives into well-defined supramolecular structures. These range from simple crystalline superstructures to complex, container-like macrocycles.
Various 9-substituted xanthene derivatives have been shown to form self-assembled superstructures in the solid state. researchgate.net X-ray diffraction studies have confirmed that these ordered arrangements are governed by a network of intermolecular interactions, including C-H···π, C-H···O, and π–π interactions. researchgate.net
A more sophisticated example is the synthesis of a new class of macrocycles named "xanthene[n]arenes". nih.govacs.orgchemrxiv.org These molecules are composed of three or four xanthene units linked together, forming a conformationally restricted, bowl-shaped structure. nih.govacs.org This predefined shape facilitates further assembly. For instance, a modified xanthene researchgate.netarene was synthesized that self-assembles through hydrogen bonds to form a large, tetrameric capsule capable of binding guest molecules. nih.govchemrxiv.org This demonstrates the potential of using xanthene-based building blocks to construct complex, functional nanostructures. chemrxiv.org
Analytical Chemistry Methodologies
The unique photophysical properties and ion-binding capabilities of xanthene-amide derivatives have made them valuable components in the development of chemical sensors and other analytical tools. They are used as ionophores in electrochemical sensors and as signaling units in fluorescent probes.
A prime example is the synthesis of an amide-linked diporphyrin xanthene (ADPX), which has been successfully used as a neutral carrier in a lead(II)-sensitive electrode. tandfonline.comresearchgate.net The electrode, constructed with a PVC membrane containing ADPX, exhibited a near-Nernstian linear response to lead ions over a wide concentration range (2.6 × 10⁻⁶ to 1.0 × 10⁻¹ M). tandfonline.com The high selectivity for Pb²⁺ ions over other cations is attributed to the specific coordination of the lead ion within the pocket created by the xanthene and porphyrin units linked by amide bonds. tandfonline.com
Furthermore, the inherent fluorescence of the xanthene core is widely exploited in the design of analyte-responsive probes. nih.gov Amine- and amide-functionalized xanthene platforms have been developed for detecting a variety of species. For instance, amine-incorporated pseudo-xanthene probes can detect cellular hypoxia through the enzymatic reduction of a nitro group to an amine, which "turns on" the probe's near-infrared (NIR) fluorescence. nih.govacs.orgmtu.edu Other derivatives have been designed to detect thiophenol, also via a fluorescence turn-on mechanism in the NIR region, making them suitable for imaging in living cells and mice. rsc.org The versatility of the xanthene scaffold allows for the creation of probes that can detect metal ions, reactive oxygen species, and other biologically relevant molecules. nih.gov
Table 3: Applications of Xanthene-Amide Derivatives in Analytical Chemistry
| Derivative Type | Analytical Application | Analyte | Detection Principle |
| Amide-linked diporphyrin xanthene (ADPX) | Ion-Selective Electrode | Lead (Pb²⁺) | Potentiometry (selective binding) tandfonline.comresearchgate.net |
| Amine-incorporated pseudo-xanthene | Fluorescent Probe | Hypoxia (via nitroreductase) | NIR Fluorescence Turn-On nih.govacs.org |
| NIR xanthene-based probe | Fluorescent Probe | Thiophenol | NIR Fluorescence Turn-On rsc.org |
| Rhodamine-based xanthene derivative | Fluorescent Probe | Iron (Fe³⁺) | Colorimetric change and fluorescence switch-on researchgate.net |
| Acylguanidine-xanthene derivative | Fluorescent Probe | Cyanide (CN⁻) | Fluorescence Turn-On via covalent capture nih.gov |
Use as Derivatization Reagents in Chemical Analysis
In analytical chemistry, derivatization is a technique used to chemically modify a compound to produce a new compound which has properties that are more suitable for analysis by a particular method. libretexts.orghta-it.com this compound and other functionalized xanthene-amide derivatives serve as valuable derivatization reagents, primarily due to the inherent fluorescent properties of the xanthene core. nih.govwikipedia.org Many analytes, such as aliphatic amines, carboxylic acids, and alcohols, lack the necessary chromophores or fluorophores for sensitive detection in methods like High-Performance Liquid Chromatography (HPLC). libretexts.orgnih.gov By reacting these analytes with a xanthene-based derivatizing agent, a highly fluorescent tag is covalently bonded to the target molecule. welch-us.com
The xanthene moiety is a robust fluorophore, characterized by a rigid, π-conjugated tricyclic structure that leads to strong fluorescence emission. nih.gov The amide functional group in derivatives like this compound provides a reactive site for conjugation with various analytes. For instance, the amide bond can be formed by coupling a xanthene derivative containing a carboxylic acid with an analyte containing a primary or secondary amine, a common strategy in bioconjugation. acs.org This process significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the target compound. welch-us.com
The choice of derivatization reagent is critical and depends on the functional group present in the analyte. Reagents are designed to react specifically with certain groups, such as amines, thiols, or carboxylic acids. libretexts.org The reaction conditions must be carefully controlled to ensure the derivatization reaction is complete and reproducible. welch-us.com
Table 1: Common Functional Groups Targeted by Derivatization
| Analyte Functional Group | Potential Derivatization Reaction with Xanthene-Amide Derivative |
|---|---|
| Primary Amines | Amide bond formation |
| Secondary Amines | Amide bond formation |
| Alcohols | Esterification |
| Carboxylic Acids | Amide bond formation (with an amine-functionalized xanthene) |
Chromatographic Applications
The primary chromatographic application for analytes modified with this compound or similar xanthene derivatives is High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. hta-it.com HPLC is a powerful technique for separating components of a mixture, but its effectiveness relies on the ability to detect the separated components as they elute from the column. nih.gov
Pre-column derivatization with a fluorescent tag like a xanthene-amide is a widely adopted strategy for several reasons:
Enhanced Sensitivity: Fluorescence detection is inherently more sensitive than UV-Vis absorption detection, offering lower detection limits. libretexts.org
Improved Selectivity: By choosing a reagent that reacts only with specific functional groups, the complexity of the sample matrix can be reduced, and only the target analytes will be detected. welch-us.com
Modified Chromatographic Behavior: The addition of the relatively nonpolar xanthene group can alter the retention characteristics of polar analytes, sometimes leading to better separation on reverse-phase HPLC columns. mdpi.com
The derivatized analytes are injected into the HPLC system, where they are separated based on their affinity for the stationary phase. As each fluorescent derivative elutes from the column, it passes through the fluorescence detector. The detector excites the molecule at a specific wavelength (the excitation wavelength, λex) and measures the light emitted at a longer wavelength (the emission wavelength, λem). The intensity of the emitted light is proportional to the concentration of the analyte.
Table 2: Illustrative HPLC-Fluorescence Detection Parameters for Xanthene-Derivatized Compounds
| Parameter | Typical Value / Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer mdpi.com |
| Flow Rate | 1.0 mL/min mdpi.com |
| Detection | Fluorescence Detector |
| Excitation Wavelength (λex) | ~490 nm (Varies with specific xanthene structure) icrc.ac.ir |
| Emission Wavelength (λem) | ~520 nm (Varies with specific xanthene structure) icrc.ac.ir |
Advanced Spectroscopic Detection Methods
Beyond standard chromatographic detection, the unique spectroscopic properties of xanthene-amide derivatives enable their use in more advanced detection methods.
Fluorescence Spectroscopy: The core of the detection method for these derivatives is fluorescence. Xanthene dyes, a class that includes fluoresceins and rhodamines, are known for their high fluorescence quantum yields. wikipedia.orgicrc.ac.ir The photophysical properties, such as the maximum wavelengths for absorption and emission and the Stokes shift (the difference between these two wavelengths), are influenced by the specific chemical structure of the xanthene derivative and the polarity of the solvent. icrc.ac.ir For instance, modifications to the xanthene core can shift the emission wavelength into the near-infrared (NIR) region, which is advantageous for biological imaging applications to minimize background autofluorescence. nih.gov
Mass Spectrometry (MS): Mass spectrometry is another powerful analytical technique often coupled with liquid chromatography (LC-MS). nih.gov While fluorescence detection provides high sensitivity, MS provides structural information, allowing for the unambiguous identification of the analyte. researchgate.net Electrospray ionization (ESI) is a common technique used in LC-MS that can transfer the derivatized analyte from the liquid phase into the gas phase as an ion without significant fragmentation. nih.gov The mass spectrometer then measures the mass-to-charge ratio of the ion, confirming the molecular weight of the derivatized compound and, through tandem MS (MS/MS), providing structural fragments that confirm its identity. nih.gov This combination of separation (LC), sensitive detection (fluorescence), and specific identification (MS) creates a highly robust analytical workflow.
Table 3: Spectroscopic Properties of Representative Xanthene Dyes
| Dye | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) |
|---|---|---|---|
| Fluorescein | ~494 nm | ~512 nm | High |
| Rhodamine B | ~555 nm | ~580 nm | High mdpi.com |
Q & A
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina model interactions with tubulin’s colchicine-binding site. Key residues (e.g., β-tubulin Lys254) often form hydrogen bonds with the butanamide carbonyl .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).
- Crystallographic Validation : Co-crystallization with tubulin (using SHELX refinement) resolves binding modes at <2.0 Å resolution .
- Competitive Assays : Displacement studies with known inhibitors (e.g., benomyl) confirm target specificity .
How do researchers address challenges in quantifying this compound in complex biological matrices?
Q. Advanced Research Focus
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges removes interfering lipids/proteins.
- Analytical Chromatography : UPLC-MS/MS with deuterated internal standards achieves limits of detection (LOD) <10 nM. Mobile phases with 0.1% formic acid enhance ionization efficiency .
- Validation : Spike-and-recovery experiments in plasma/lysates ensure accuracy (recovery >85%) and precision (RSD <15%) .
What experimental designs are optimal for studying the photostability of this compound in long-term imaging applications?
Q. Advanced Research Focus
- Accelerated Degradation Studies : Expose the compound to UV light (365 nm) and monitor absorbance/fluorescence decay over time. Use actinometry to calibrate light dose .
- Protective Additives : Co-incubation with antioxidants (e.g., ascorbic acid) or radical scavengers (e.g., TEMPO) mitigates photobleaching.
- Microscopy Optimization : Two-photon excitation reduces phototoxicity compared to conventional UV sources .
How can researchers reconcile discrepancies between computational predictions and experimental results in the solubility of this compound?
Q. Advanced Research Focus
- In Silico Refinement : COSMO-RS or Hansen solubility parameters improve predictions by accounting for hydrogen-bonding capacity and polar surface area .
- Experimental Validation : Phase-solubility diagrams in co-solvent systems (e.g., PEG-400/water) identify optimal solubility enhancers.
- Crystal Polymorphism Screening : Differential scanning calorimetry (DSC) detects metastable forms with higher solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
